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atrial natriuretic factor (3-28)

Cat. No.: B1168321
CAS No.: 123748-55-0
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Description

Atrial natriuretic factor (3-28), also known as Atrial natriuretic factor (3-28), is a useful research compound. Its molecular formula is C29H42N7O18P3S. The purity is usually 95%.
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Properties

CAS No.

123748-55-0

Molecular Formula

C29H42N7O18P3S

Synonyms

atrial natriuretic factor (3-28)

Origin of Product

United States

Historical Context and Research Evolution of Atrial Natriuretic Factor 3 28

Early Discoveries and Initial Characterization in Experimental Systems

The seminal moment in the history of natriuretic peptides occurred in 1981 when Adolfo José de Bold and his team made a groundbreaking discovery. wikipedia.orgoup.com They found that injecting extracts from rat atrial tissue into other rats induced a rapid and significant increase in sodium and water excretion by the kidneys, a process known as natriuresis and diuresis. oup.comahajournals.org This finding provided the first concrete evidence that the heart was not just a pump but also an endocrine organ capable of producing and secreting a substance with potent effects on renal function. wikipedia.orgfrontiersin.org

This initial observation sparked a flurry of research activity aimed at isolating and characterizing the active substance from these atrial extracts. wikipedia.org In the early 1980s, several research groups successfully purified and sequenced the peptide, which came to be known as atrial natriuretic factor (ANF) or atrial natriuretic peptide (ANP). wikipedia.orgnih.gov It was determined to be a 28-amino acid polypeptide. oup.comunacademy.com Further research revealed that ANF is initially synthesized as a larger precursor molecule, a 151-amino acid preprohormone in humans. frontiersin.orgnih.gov This precursor undergoes cleavage to form a 126-amino acid prohormone (proANP), which is the primary storage form in atrial granules. nih.gov Upon stimulation, proANP is processed to release the biologically active 28-amino acid C-terminal fragment, which is the mature ANP. wikipedia.orgfrontiersin.org

Early experimental studies focused on elucidating the physiological effects of this newly discovered factor. In vitro experiments using isolated tissues and organs, as well as in vivo studies in animal models, were crucial in defining the biological actions of ANF. For instance, a 1991 study on the isolated perfused rat kidney examined the effects of synthetic ANF (rANF(3-28)) on sympathetic neurotransmission. nih.gov The results showed that while ANF did not alter the release of norepinephrine (B1679862) from renal sympathetic nerves, it significantly weakened the vasoconstrictor response to nerve stimulation and to direct injections of norepinephrine and angiotensin II. nih.gov This highlighted the potent vasodilatory properties of ANF and its ability to counteract the pressor effects of other hormones. nih.gov

Establishment of the Natriuretic Peptide System in Research Paradigms

The discovery of ANF was just the beginning. The 1980s witnessed a rapid expansion of research that led to the identification of other related peptides, establishing the existence of a comprehensive natriuretic peptide system. wikipedia.org In 1988, a second member of the family, B-type natriuretic peptide (BNP), was isolated from the porcine brain, which is why it was initially named brain natriuretic peptide. nih.govmdpi.com However, it was later found to be primarily produced in the cardiac ventricles. nih.gov This was followed by the discovery of C-type natriuretic peptide (CNP) in 1990, also initially found in the porcine brain. wikipedia.orgmdpi.com

The identification of these distinct but structurally related peptides—ANP, BNP, and CNP—solidified the concept of a natriuretic peptide system. ahajournals.org These peptides, along with their specific receptors, were found to have diverse but often overlapping functions in cardiovascular, renal, and endocrine regulation. ahajournals.orgwikipedia.org This system is now recognized as a critical counter-regulatory mechanism to the renin-angiotensin-aldosterone system (RAAS), which promotes sodium and water retention and vasoconstriction. oup.com

The establishment of this research paradigm was marked by several key developments:

Identification of Receptors: Researchers identified specific receptors for the natriuretic peptides, namely natriuretic peptide receptor-A (NPR-A), natriuretic peptide receptor-B (NPR-B), and natriuretic peptide receptor-C (NPR-C). wikipedia.org ANP and BNP primarily bind to and activate NPR-A, while CNP has a higher affinity for NPR-B. wikipedia.org NPR-C is considered a clearance receptor, removing natriuretic peptides from circulation. nih.gov

Elucidation of Signaling Pathways: The binding of natriuretic peptides to their receptors was found to activate guanylyl cyclase, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This signaling pathway mediates many of the physiological effects of the natriuretic peptides, including vasodilation and natriuresis. nih.govnih.gov

Understanding of Physiological Roles: Extensive research has demonstrated the multifaceted roles of the natriuretic peptide system in maintaining cardiovascular homeostasis. These include promoting natriuresis and diuresis, causing vasodilation, inhibiting the RAAS, and having anti-hypertrophic and anti-fibrotic effects on the heart. oup.comfrontiersin.org

Evolution of Academic Inquiry into ANF (3-28) Biology

Over the decades, academic inquiry into ANF (3-28) and the broader natriuretic peptide system has evolved significantly. The initial focus on the fundamental discovery and characterization of the peptide and its primary effects has broadened to encompass a more nuanced understanding of its regulation, its role in various physiological and pathological states, and its potential as a biomarker and therapeutic agent.

Early research in the 1980s and 1990s was heavily concentrated on the basic biochemistry and molecular biology of ANF. nih.gov Scientists worked to clone the gene encoding ANF, understand its synthesis and processing, and map its distribution in various tissues. nih.gov Radioimmunoassays were developed to measure ANF levels in plasma, allowing for investigations into its release in response to stimuli like volume expansion and in conditions such as hypertension and heart failure. oup.comnih.gov

As the field matured, the research focus shifted towards understanding the intricate regulatory mechanisms governing ANF secretion and action. Studies explored the interplay between the natriuretic peptide system and other hormonal systems, such as the RAAS and the sympathetic nervous system. ahajournals.org The complexity of the natriuretic response became apparent, with studies showing that factors like renal perfusion pressure and nerve activity could influence the natriuretic effect of ANF. ahajournals.org

In more recent years, research has increasingly explored the clinical implications of the natriuretic peptide system. The discovery that plasma levels of natriuretic peptides, particularly BNP and its N-terminal pro-hormone (NT-proBNP), are elevated in patients with heart failure has led to their widespread use as diagnostic and prognostic biomarkers. oup.com While ANF itself is more challenging to measure due to its short half-life, the mid-regional pro-atrial natriuretic peptide (MR-proANP) has emerged as a more stable and reliable marker of ANP system activation. oup.com

The evolution of research has also seen a growing interest in the potential therapeutic applications of synthetic natriuretic peptides. The vasodilatory, diuretic, and natriuretic properties of these peptides make them attractive candidates for the treatment of conditions such as acute decompensated heart failure. nih.gov

Key Milestones in Atrial Natriuretic Factor (ANF) Research

YearMilestoneSignificance
1981 Discovery by de Bold et al. that rat atrial extracts cause natriuresis and diuresis. wikipedia.orgoup.comEstablished the heart as an endocrine organ. frontiersin.org
1983-1984 Isolation, purification, and sequencing of ANF. ahajournals.orgCharacterized the chemical nature of the active factor.
1988 Discovery of B-type natriuretic peptide (BNP). nih.govmdpi.comExpanded the known members of the natriuretic peptide family.
1990 Discovery of C-type natriuretic peptide (CNP). wikipedia.orgmdpi.comFurther established the concept of a natriuretic peptide system.
1991 Study on synthetic ANF (rANF(3-28)) demonstrates its vasodilatory effects in the kidney. nih.govElucidated a key mechanism of ANF's action on blood pressure regulation.
Early 2000s Seminal papers on the diagnostic use of BNP and NT-proBNP in heart failure are published. oup.comTranslated basic research findings into clinical practice.
2010 A pivotal paper on MR-proANP for heart failure evaluation is published. oup.comProvided a more stable marker for assessing ANP system activation.

Molecular Biology and Biosynthesis of Atrial Natriuretic Factor 3 28

NPPA Gene Expression and PreproANP Synthesis

The synthesis of atrial natriuretic factor commences with the transcription of the NPPA (Natriuretic Peptide A) gene, located on the short arm of human chromosome 1. nih.gov This gene's expression is most prominent in atrial myocytes, although lower levels are detectable in ventricular myocytes, particularly under pathological conditions like cardiac hypertrophy. nih.govresearchgate.net The transcription of the NPPA gene is under the control of various transcription factors that modulate its expression in response to stimuli such as atrial wall stretch, which signals increased blood volume. wisc.edu

The product of NPPA gene transcription and subsequent translation is a 151-amino acid precursor protein known as preproANP. researchgate.netresearchgate.net This initial polypeptide contains a 25-amino acid N-terminal signal peptide that directs the nascent protein to the endoplasmic reticulum for further processing and entry into the secretory pathway. glembotskilab.org

Post-Translational Processing and Maturation of ProANP

Following its synthesis, preproANP undergoes a series of post-translational modifications to yield the biologically active ANF. The first step is the cleavage of the signal peptide within the endoplasmic reticulum, resulting in the 126-amino acid prohormone, proANP. researchgate.net ProANP is the primary storage form of ANF within atrial myocytes. glembotskilab.org The subsequent conversion of proANP to the mature, active ANF is a critical regulatory step in its biosynthesis.

Role of Corin (B2432093) as a ProANP-Converting Enzyme

The principal enzyme responsible for the conversion of proANP to active ANF is corin, a transmembrane serine protease highly expressed in cardiomyocytes. researchgate.netnih.gov Corin cleaves proANP at a specific site, Arg98-Ser99, releasing the C-terminal 28-amino acid mature ANF (also referred to as α-ANP) and the N-terminal pro-atrial natriuretic peptide (NT-proANP). glembotskilab.orgnih.gov This cleavage is highly sequence-specific and is a pivotal event in the activation of the hormone. nih.gov The activity of corin itself can be modulated, for instance by N-glycosylation, which influences its subcellular localization and catalytic function. nih.gov

Identification and Characterization of Additional Proteases (e.g., Meprin B, ECE1, ANPEP)

Recent research has unveiled a more complex picture of proANP processing, identifying a sequential enzymatic cascade involving other proteases. This alternative pathway involves the concerted action of meprin B, endothelin-converting enzyme 1 (ECE1), and aminopeptidase (B13392206) N (ANPEP). nih.gov This sequential processing of proANP ultimately leads to the generation of four vasoactive peptides, including the mature ANF. This pathway highlights that the regulation of ANF bioactivity is not solely dependent on corin but involves a multi-enzyme system that can be modulated under different physiological and pathophysiological conditions.

Pathways Leading to the Generation of Biologically Active Fragments

The proteolytic processing of proANP gives rise to several biologically active fragments. The primary and most well-characterized active fragment is the 28-amino acid C-terminal peptide, ANF-(99-126), generated by corin cleavage. glembotskilab.org In addition to the mature ANF, other fragments derived from the N-terminal portion of proANP, such as proANP-(1-30), proANP-(31-67), and proANP-(79-98), have been found to circulate in human plasma and their levels are often elevated in heart disease. nih.gov The sequential processing by meprin B, ECE1, and ANPEP also contributes to the pool of circulating vasoactive peptides derived from proANP. nih.gov

Precursor/IntermediateProcessing Enzyme(s)Key Biologically Active Products
PreproANP (151 aa)Signal peptidaseProANP (126 aa)
ProANP (126 aa)CorinANF (3-28), NT-proANP
ProANP (126 aa)Meprin B, ECE1, ANPEPMultiple vasoactive peptides including ANF

Cellular Storage and Release Mechanisms within Atrial Myocytes

Within atrial cardiomyocytes, proANP is stored in specialized, membrane-bound secretory granules. nih.govnih.gov These granules serve as a reservoir for the hormone, allowing for its rapid release upon appropriate stimulation. The primary physiological stimulus for ANF secretion is mechanical stretch of the atrial walls, which occurs in response to increased blood volume. wisc.edu This distension of atrial myocytes triggers the exocytosis of the secretory granules, releasing their contents into the bloodstream. nih.gov Other factors that can modulate ANF release include various hormones and neurotransmitters. The release process is thought to involve the fusion of the secretory granule membrane with the cell membrane, a mechanism common to many endocrine cells. nih.gov

Intracellular Trafficking and Secretory Granule Dynamics

The journey of proANP from its site of synthesis to its storage in secretory granules involves a well-orchestrated intracellular trafficking pathway. After its synthesis and initial processing in the endoplasmic reticulum, proANP is transported to the Golgi apparatus. nih.govhytest.fi Within the Golgi, the prohormone is sorted and packaged into immature secretory granules that bud off from the trans-Golgi network.

The targeting of proANP to these granules is facilitated by a process that involves calcium-mediated aggregation. nih.gov Specific acidic amino acid residues within the pro-region of proANP are critical for this aggregation and subsequent entry into the regulated secretory pathway. nih.gov These immature granules then undergo a maturation process, which may involve further concentration of their contents.

The movement of these secretory granules to the cell periphery for release is dependent on the cytoskeleton, particularly microtubules, and is facilitated by molecular motors such as kinesin and dynein. nih.gov These motor proteins transport the granules along microtubule tracks to docking sites on the plasma membrane. Upon receiving a stimulus, such as atrial stretch, a cascade of intracellular signaling events leads to the fusion of the granule membrane with the plasma membrane and the exocytosis of proANP, which is then rapidly cleaved by corin on the cell surface to release the active ANF. researchgate.netnih.gov

ProcessKey Cellular LocationKey Molecules/Mechanisms
Synthesis and Signal Peptide CleavageEndoplasmic ReticulumRibosomes, Signal Peptidase
Sorting and PackagingGolgi ApparatusCalcium-mediated aggregation
StorageSecretory GranulesProANP
Transport to Cell PeripheryCytoplasmMicrotubules, Kinesin, Dynein
ReleasePlasma MembraneExocytosis

Receptor Pharmacology and Signal Transduction Pathways of Atrial Natriuretic Factor 3 28

Natriuretic Peptide Receptor-A (NPR-A/GC-A) Interactions

The principal receptor for atrial natriuretic factor (3-28) is the natriuretic peptide receptor-A (NPR-A), also designated as guanylyl cyclase-A (GC-A). nih.govnih.gov This transmembrane receptor possesses an extracellular ligand-binding domain and an intracellular domain with guanylyl cyclase catalytic activity. nih.gov The binding of ANF (3-28) to NPR-A initiates a cascade of events that are fundamental to its physiological effects.

Ligand Binding Kinetics and Receptor Affinity

Atrial natriuretic factor (3-28) binds to NPR-A with high affinity. physiology.org Studies have shown that ANF preferentially binds to NPR-A and another receptor known as NPR-C. pancreapedia.org The high affinity of this interaction ensures a rapid and robust response to changes in circulating levels of the hormone. The binding of ANP to NPR-A is a critical step for its biological actions, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system. nih.govnih.gov

Allosteric Modulation and Conformational Changes upon Binding

The binding of atrial natriuretic factor (3-28) to the extracellular domain of NPR-A induces significant conformational changes in the receptor. This binding event triggers a twist-like motion in the receptor monomers. nih.gov This structural rearrangement is transmitted through the transmembrane domain to the intracellular portion of the receptor, leading to the activation of its guanylyl cyclase activity. nih.gov Furthermore, the activation of NPR-A is also influenced by allosteric modulators, such as ATP, which binds to a site within the cytoplasmic region of the receptor, highlighting a complex regulatory mechanism. mdpi.com

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Activation

The binding of atrial natriuretic factor (3-28) to NPR-A sets in motion the activation of the cyclic guanosine monophosphate (cGMP) signaling pathway, which serves as the primary intracellular second messenger for the actions of ANF. nih.govoup.com

Mechanism of Particulate Guanylyl Cyclase Stimulation

Upon ligand binding, the conformational change in NPR-A activates its intrinsic particulate guanylyl cyclase (pGC) domain. nih.gov This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov The resulting increase in intracellular cGMP levels is the pivotal event that mediates the majority of the physiological effects attributed to ANF (3-28). nih.gov

Downstream cGMP-Dependent Protein Kinase (PKG) Signaling Cascades

Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG). plos.org In cardiomyocytes, the PKG I isoform is predominantly expressed. nih.gov Activated PKG, in turn, phosphorylates a variety of downstream target proteins, thereby modulating their activity and eliciting specific cellular responses. For instance, PKG can activate the PI3K/Akt kinase signaling pathway, which is involved in promoting cell survival and inhibiting apoptosis. nih.gov In some contexts, ANP-induced cGMP signaling can lead to the nuclear accumulation of Akt, a process associated with the cytoskeletal protein zyxin, further contributing to anti-apoptotic effects. nih.gov

Exploration of Other Potential Receptor Subtypes and Their Research Implications

While the natriuretic peptide receptors NPR-A and NPR-B, with their intrinsic guanylyl cyclase activity, are well-established mediators of atrial natriuretic factor's (ANF) biological effects, research has identified other potential receptor subtypes with distinct characteristics and tissue distributions. nih.govuni-muenchen.de These findings suggest a more complex regulatory system for ANF signaling than previously understood.

Affinity cross-linking studies have been instrumental in characterizing these additional receptor subtypes. Experiments on cultured canine kidney tubular (MDCK) cells and rat thoracic aortic smooth muscle (RTASM) cells have revealed three distinct ANF receptor subtypes based on their molecular weight and response to reducing agents. nih.gov

A 140 kDa protein found in RTASM cells, which is reduced to a 70 kDa band by the sulfhydryl reagent dithiothreitol (B142953) (DTT), indicating it is a disulfide-linked dimer. nih.gov

A 120 kDa protein specific to MDCK cells, whose molecular weight is not affected by DTT, suggesting it is a single polypeptide chain. nih.gov

A 68-70 kDa protein present in both cell types, which is also not reduced by DTT. nih.gov

These subtypes exhibit different binding affinities for ANF and its truncated forms. The 140 kDa and 68-70 kDa receptors show strong affinity for both full-length ANF (99-126) and a truncated form, ANF (103-123). In contrast, the 120 kDa receptor binds strongly to full-length ANF but has negligible affinity for the truncated peptide. nih.gov This differential binding implies distinct functional roles for these receptors in various tissues, such as mediating natriuresis and diuresis in the kidney versus vasorelaxation in vascular smooth muscle. nih.gov

Further studies on isolated rat glomeruli have also confirmed the presence of two main receptor subtypes: the B-receptor (biologically active, ~130 kDa) and the C-receptor (clearance, ~65 kDa). uni-muenchen.de The C-receptor, also known as NPR-C, lacks a guanylate cyclase domain and is thought to primarily function in clearing natriuretic peptides from circulation. However, growing evidence suggests it also has signaling capabilities. ahajournals.orgahajournals.org

The existence of these receptor subtypes has significant research implications. Their distinct tissue localization and ligand specificity could allow for the development of more targeted therapeutics. For instance, drugs could be designed to selectively activate receptors responsible for vasodilation without affecting renal function, or vice versa, potentially offering more refined treatments for cardiovascular diseases with fewer side effects.

Table 1: Characteristics of Potential Atrial Natriuretic Factor Receptor Subtypes

Receptor Subtype (Molecular Weight) Tissue/Cell Type Structural Feature Binding Affinity Putative Function Reference
140 kDa Rat Thoracic Aortic Smooth Muscle (RTASM) Disulfide-linked dimer, reduces to 70 kDa Strong for full-length and truncated ANF Vasorelaxation nih.gov
130 kDa (B-receptor) Rat Glomeruli Guanylate cyclase-containing High affinity for ANF Biological effects (e.g., natriuresis) uni-muenchen.de
120 kDa Canine Kidney Tubular (MDCK) cells Single, non-reducible protein Strong for full-length ANF only Renal functions (natriuresis, diuresis) nih.gov
68-70 kDa RTASM and MDCK cells Single, non-reducible protein Strong for full-length and truncated ANF Unclear, potential signaling role nih.gov
65 kDa (C-receptor) Rat Glomeruli, Adipose Tissue Non-guanylate cyclase-containing Binds ANF, CNP, and C-ANF Clearance of ANF, signal transduction uni-muenchen.deahajournals.org

Cross-Talk with Other Intracellular Signaling Pathways (e.g., Adenylate Cyclase, Calcium Homeostasis)

The signaling cascade initiated by ANF (3-28) does not operate in isolation. It engages in significant cross-talk with other major intracellular signaling pathways, most notably the adenylate cyclase/cAMP system and pathways regulating calcium homeostasis. This integration allows for a finely tuned and context-dependent cellular response.

Cross-Talk with Adenylate Cyclase

A key aspect of ANF's signaling diversity involves its interaction with the adenylate cyclase system. Research has demonstrated that ANF can inhibit adenylate cyclase activity in various tissues, including aorta, mesenteric artery, and renal artery homogenates. nih.gov This inhibition is concentration-dependent and occurs independently of the classic guanylate cyclase activation. nih.gov The NPR-C receptor, which lacks a guanylyl cyclase domain, is implicated in this effect. ahajournals.orgahajournals.org Activation of NPR-C can lead to the inhibition of adenylyl cyclase, thereby reducing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

This interaction creates a complex interplay between the cGMP and cAMP signaling pathways. ANF-induced cGMP can influence cAMP levels through the regulation of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. mdpi.com

Negative Cross-Talk: cGMP can allosterically activate PDE2, which then increases the hydrolysis of cAMP, leading to lower cAMP levels. mdpi.comnih.gov

Positive Cross-Talk: Conversely, cGMP can competitively inhibit PDE3, an enzyme that primarily hydrolyzes cAMP. This inhibition leads to an increase in intracellular cAMP levels. mdpi.comahajournals.org

This dual regulatory potential allows ANF to either suppress or enhance cAMP-mediated effects depending on the specific PDE isoforms expressed in a given cell type. For instance, in A10 vascular smooth muscle cells, ANF-C receptor activation decreases cAMP levels, which in turn activates the phospholipase C (PLC) signaling pathway, demonstrating a clear cross-talk between these systems. nih.gov

Cross-Talk with Calcium Homeostasis

ANF (3-28) also modulates intracellular calcium (Ca²⁺) levels, a critical second messenger in cardiac and vascular cells. Studies in isolated frog ventricular cells have shown that while ANF (3-28) has a negligible effect on the basal calcium current (ICa), it significantly inhibits the ICa when it has been elevated by β-adrenergic stimulation (e.g., with isoprenaline). ahajournals.org This suggests that ANF acts as a physiological antagonist to catecholamine-induced increases in cardiac calcium influx.

The mechanism underlying this inhibition involves the ANF-receptor-guanylate cyclase (ANF-RGC). nih.gov The binding of ANF to its receptor stimulates cGMP production. This cGMP then activates cGMP-dependent protein kinase (PKG), which can phosphorylate components of the calcium signaling machinery, or it can influence cAMP levels via PDEs as described above. nih.govahajournals.org The reduction in cAMP levels through PDE2 activation leads to decreased activity of protein kinase A (PKA), which is known to phosphorylate and enhance the activity of L-type calcium channels. nih.govresearchgate.net By dampening the cAMP/PKA pathway, ANF effectively reduces calcium entry into the cell, counteracting the effects of adrenergic stimulation. nih.govahajournals.org This cGMP/cAMP cross-talk is a key mechanism by which ANF regulates cardiac contractility and protects against excessive calcium loading. ahajournals.org

Table 2: Summary of Cross-Talk Mechanisms of ANF (3-28) Signaling

Interacting Pathway Key Mediator(s) Mechanism of Interaction Outcome Reference
Adenylate Cyclase / cAMP NPR-C Receptor Direct inhibition of adenylate cyclase activity. Decrease in intracellular cAMP. ahajournals.orgnih.govnih.gov
Adenylate Cyclase / cAMP cGMP, PDE2 cGMP allosterically activates PDE2, increasing cAMP hydrolysis. Negative cross-talk; decrease in intracellular cAMP. mdpi.comnih.gov
Adenylate Cyclase / cAMP cGMP, PDE3 cGMP competitively inhibits PDE3, decreasing cAMP hydrolysis. Positive cross-talk; increase in intracellular cAMP. mdpi.comahajournals.org
Calcium Homeostasis cGMP, PDE2, PKA, L-type Ca²⁺ channels ANF → cGMP↑ → PDE2 activation → cAMP↓ → PKA activity↓ → Reduced phosphorylation and opening of L-type Ca²⁺ channels. Inhibition of stimulated calcium influx. nih.govahajournals.org

Compound and Gene Name Reference Table

NameType
Atrial Natriuretic Factor (ANF)Peptide Hormone
ANF (3-28)Peptide (Active form of ANF)
ANF (99-126)Peptide (Full-length pro-hormone form)
ANF (103-123)Peptide (Truncated form)
C-ANF(4-23)Peptide (NPR-C selective agonist)
IsoprenalineSmall Molecule (β-adrenergic agonist)
Dithiothreitol (DTT)Small Molecule (Reducing agent)
NPR-A (or GC-A)Receptor
NPR-B (or GC-B)Receptor
NPR-CReceptor
Adenylate CyclaseEnzyme
Guanylate CyclaseEnzyme
Phosphodiesterase (PDE)Enzyme
PDE2Enzyme (Isoform)
PDE3Enzyme (Isoform)
Protein Kinase A (PKA)Enzyme
Protein Kinase G (PKG)Enzyme
Phospholipase C (PLC)Enzyme
cGMP (cyclic guanosine monophosphate)Second Messenger
cAMP (cyclic adenosine monophosphate)Second Messenger

Preclinical Physiological Effects and Mechanisms of Atrial Natriuretic Factor 3 28

Renal Physiological Investigations in Experimental Models

ANF (3-28) plays a crucial role in the regulation of renal function, inducing natriuresis (sodium excretion) and diuresis (water excretion). annualreviews.org These effects are a result of its integrated actions on the glomerulus, renal tubules, and renal vasculature.

Modulation of Glomerular Filtration Rate in Animal Studies

ANF (3-28) has been shown to increase the glomerular filtration rate (GFR) in various animal models. nih.govnih.gov This effect is primarily achieved by altering the tone of the afferent and efferent arterioles. nih.govnih.gov ANF dilates the afferent arteriole, which brings blood to the glomerulus, and constricts the efferent arteriole, which carries blood away. nih.govresearchgate.net This dual action increases the hydrostatic pressure within the glomerular capillaries, leading to a higher filtration rate. annualreviews.orgresearchgate.net Additionally, ANF may relax glomerular mesangial cells, which can increase the surface area available for filtration. annualreviews.org

In a study on diabetic rats, which are known to exhibit glomerular hyperfiltration, elevated levels of endogenous ANP were observed. jci.org The administration of a specific ANP antiserum to these rats led to a significant reduction in the GFR, suggesting that ANP contributes to the hyperfiltration seen in early diabetes. jci.org Conversely, in a rat model of post-ischemic acute renal failure, administration of human atrial natriuretic peptide (hANP) resulted in a marked restoration of the GFR. psu.edu

Effects of ANF (3-28) on Glomerular Filtration Rate (GFR) in Animal Models

Animal ModelEffect on GFRReference
Normal DogsIncreased nih.gov
Diabetic RatsContributes to hyperfiltration jci.org
Rats with Post-Ischemic Acute Renal FailureRestored GFR psu.edu
Rats with High-Output Heart FailureIncreased, but response was blunted nih.gov

Regulation of Renal Tubular Sodium and Water Transport

ANF (3-28) directly inhibits sodium and water reabsorption in several segments of the renal tubule, most notably the collecting duct. wikipedia.organnualreviews.org The inner medullary collecting duct has the highest density of ANF receptors and generates the most cGMP in response to ANF. annualreviews.org In vitro microperfusion studies have demonstrated that ANF inhibits sodium chloride and vasopressin-stimulated water absorption in the cortical collecting duct, an effect mediated by cGMP. annualreviews.orgnih.gov

ANF inhibits sodium channels on the apical side and the sodium-potassium ATPase pump on the basolateral side of medullary collecting duct cells, leading to decreased sodium reabsorption and increased excretion. wikipedia.org It also antagonizes the action of vasopressin, a hormone that promotes water reabsorption, further contributing to diuresis. annualreviews.organnualreviews.org While some early studies suggested a direct effect on the proximal tubule, this remains controversial, with more reliable techniques failing to confirm a direct inhibitory action on proximal sodium transport unless pre-stimulated with angiotensin II. annualreviews.org

Renal Hemodynamic Alterations and Mechanisms

The renal hemodynamic effects of ANF (3-28) are central to its natriuretic and diuretic actions. As previously mentioned, ANF dilates the afferent arteriole and constricts the efferent arteriole, increasing glomerular pressure and filtration. nih.govresearchgate.net In studies on perfused rat kidneys, ANF was shown to dilate juxtamedullary afferent arterioles that were preconstricted with norepinephrine (B1679862). ahajournals.org This vasodilatory effect of ANF appears to be a direct action on the vascular smooth muscle cells, as it was not blocked by inhibitors of nitric oxide or prostaglandin (B15479496) synthesis. ahajournals.org

In contrast to its effects on the afferent arteriole, ANF has been observed to cause vasoconstriction in other vascular beds, such as the splanchnic circulation, in anesthetized dogs. physiology.org This suggests a complex and regionally specific vascular response to the peptide. In normal volunteers, ANF infusion led to a dose-related decrease in renal blood flow as measured by para-aminohippurate (PAH) clearance, despite an unchanged GFR, resulting in an increased filtration fraction. nih.gov

Cardiovascular System Research in Animal and In Vitro Models

Beyond its renal effects, ANF (3-28) has significant impacts on the cardiovascular system, including direct actions on blood vessels and modulation of cardiac tissue remodeling.

Direct Vasodilatory Actions and Vascular Smooth Muscle Cell Mechanisms

ANF (3-28) is a potent vasodilator. nih.govoup.com In vivo studies in humans have shown that intra-arterial infusion of ANP produces a dose-dependent increase in forearm blood flow. nih.gov In vitro studies using isolated human arteries have confirmed that ANP produces concentration-dependent relaxation of arterial smooth muscle. nih.gov This vasodilatory effect is primarily mediated by the activation of guanylate cyclase-linked ANP receptors on vascular smooth muscle cells, leading to an increase in intracellular cGMP. ahajournals.orgnih.gov This is supported by the finding that 8-bromo cGMP, a cGMP analog, mimics the effects of ANP. nih.gov

The vasodilatory action of ANF is a direct effect on the smooth muscle cells and is not dependent on the endothelium or the release of other vasodilators like nitric oxide or prostaglandins. ahajournals.org In fact, in some experimental settings, the inhibition of endogenous nitric oxide synthesis has been shown to potentiate the vasodilatory effect of ANF. ahajournals.org

Vasodilatory Effects of ANF (3-28) in Experimental Models

ModelKey FindingReference
Human Forearm (in vivo)Dose-dependent increase in blood flow nih.gov
Isolated Human Arteries (in vitro)Concentration-dependent relaxation nih.gov
Perfused Rat Kidney (in vitro)Dilation of preconstricted afferent arterioles ahajournals.org
Rat Aortic Smooth Muscle Cells (in vitro)Inhibition of vasoconstrictor-induced hypertrophy nih.gov

Experimental Modulation of Cardiac Remodeling and Fibrosis

Emerging evidence from animal models suggests that ANF (3-28) plays a protective role in cardiac remodeling and fibrosis. In a mouse model of dilated cardiomyopathy, mice with normal ANP levels had better survival, less heart failure, and diminished ventricular interstitial and perivascular fibrosis compared to ANP-deficient mice. nih.gov This indicates that ANP has potent effects in reducing pathological cardiac remodeling. nih.gov

In vitro studies using cultured rat aortic smooth muscle cells have shown that ANP can inhibit hypertrophy (an increase in cell size) induced by substances like angiotensin II and transforming growth factor-beta. nih.govcloudfront.net This antihypertrophic action is mediated through the activation of guanylate cyclase-linked ANP receptors and the subsequent increase in cGMP. nih.gov Furthermore, in mouse cardiac fibroblasts, ANP has been shown to inhibit transforming growth factor-β-induced myofibroblast transformation and collagen deposition, key processes in the development of cardiac fibrosis. ahajournals.org These findings suggest that ANP acts as a local, cardiomyocyte-derived antifibrotic factor. pnas.org Studies in diabetic rats have also shown that enhancing ANP signaling can reduce myocardial fibrosis. oup.com

Impact on Cardiac Ion Channel Regulation (e.g., Calcium Current)

Atrial Natriuretic Factor (3-28) has been shown to modulate the activity of cardiac ion channels, with a significant impact on the L-type calcium current (ICaL). This regulation is critical for controlling cardiac contractility and electrical activity.

In preclinical studies using isolated cardiac cells from frogs, rat ANF (3-28) demonstrated a significant inhibitory effect on ICaL that had been previously stimulated by isoprenaline. physiology.orgnih.gov While it had minimal impact on the basal ICaL, a 3 nM concentration of rat ANF (3-28) was capable of reducing the isoprenaline-elevated current by an average of 33%. nih.govscielo.br This inhibitory action was found to be dose-dependent. physiology.org

Further investigations in cardiomyocytes derived from mouse embryonic stem cells revealed that rat ANP (3-28) could depress the basal ICaL in early-stage developmental cardiomyocytes. physiology.org In late-stage developmental cardiomyocytes, similar to the findings in frog cells, ANP (3-28) inhibited the ICaL after it was stimulated by isoproterenol. physiology.org

The mechanism underlying this inhibition involves the activation of the particulate guanylyl cyclase (pGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. physiology.org The subsequent increase in cGMP stimulates the activity of phosphodiesterase 2 (PDE2), which in turn leads to the inhibition of the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. physiology.org This intricate signaling cascade ultimately results in the observed depression of the L-type calcium current.

Interactive Table: Effect of Atrial Natriuretic Factor (3-28) on L-type Calcium Current (ICaL) in Preclinical Models

Model System Condition Concentration of ANF (3-28) Observed Effect on ICaL Citation
Frog Ventricular MyocytesBasalUp to 200 nMNegligible effect physiology.orgnih.gov
Frog Ventricular MyocytesIsoprenaline-stimulated3 nM~33% reduction nih.govscielo.br
Mouse Embryonic Stem Cell-derived Cardiomyocytes (Early Stage)BasalNot specifiedDepression of current physiology.org
Mouse Embryonic Stem Cell-derived Cardiomyocytes (Late Stage)Isoproterenol-stimulatedNot specifiedInhibition of current physiology.org

Neuroendocrine System Interactions in Preclinical Research (e.g., Renin-Angiotensin-Aldosterone System Antagonism)

A pivotal aspect of the physiological role of Atrial Natriuretic Factor (3-28) is its antagonistic relationship with the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and fluid balance. nih.govfrontiersin.org Preclinical studies have consistently demonstrated that ANF (3-28) counteracts the effects of the RAAS at multiple levels. amsterdamumc.nlresearchgate.netoup.com

ANF acts to inhibit the secretion of renin from the kidneys, a critical first step in the RAAS cascade. amsterdamumc.nlresearchgate.net By reducing renin release, ANF curtails the production of angiotensin II, a potent vasoconstrictor. Furthermore, ANF directly inhibits the synthesis and release of aldosterone (B195564) from the adrenal cortex. amsterdamumc.nl Aldosterone promotes sodium and water retention, so its suppression by ANF contributes to natriuresis and diuresis.

The antagonistic actions of ANF towards angiotensin II are particularly pronounced. amsterdamumc.nl It has been shown to counteract the vasoconstrictor effects of angiotensin II on blood vessels and its actions within the central nervous system. amsterdamumc.nl In preclinical models of hypertension where the RAAS is activated, the blood pressure-lowering and aldosterone-suppressing effects of ANF are enhanced. This suggests that ANF's ability to modulate the RAAS is a crucial component of its cardiovascular effects. The interplay between ANF and the RAAS is a fundamental mechanism for maintaining cardiovascular homeostasis. nih.govfrontiersin.org

Metabolic Regulation in Experimental Systems (e.g., Lipid Metabolism, Energy Homeostasis)

Studies have shown that natriuretic peptides, including ANP, exert potent lipolytic effects. scielo.br ANP has been demonstrated to induce the breakdown of lipids in human fat cells. physiology.org This lipolytic action is mediated through the NP receptor type A/cGMP pathway. physiology.org Infusion of ANP in human subjects leads to an increase in plasma levels of nonesterified fatty acids and glycerol, indicative of lipid mobilization. amsterdamumc.nl

Furthermore, ANP has been implicated in the regulation of energy expenditure. amsterdamumc.nl In human studies, ANP infusion has been shown to increase energy expenditure and promote lipid oxidation. amsterdamumc.nl This suggests a role for ANP in shifting energy substrate utilization towards fats.

Recent preclinical research using mouse models has provided further insights into the metabolic actions of ANP. These studies have demonstrated that the ANP/cGMP signaling system can increase the capacity for fat oxidation and activate mitochondrial biogenesis. nih.gov In embryonic heart tissue, ANP signaling has been found to co-regulate lipid metabolism and the expression of genes involved in the ventricular conduction system. nih.gov Specifically, ANP treatment of embryonic ventricular cells led to an increase in lipid droplet accumulation and fatty acid oxidation. nih.gov

These findings from experimental systems highlight the expanding role of Atrial Natriuretic Factor (3-28) as a key hormonal link between the cardiovascular system and metabolic control, with potential implications for conditions such as obesity and related metabolic disorders. scielo.br

Interactive Table: Preclinical Metabolic Effects of Atrial Natriuretic Factor (3-28)

Metabolic Process Model System Key Findings Citation
Lipid MetabolismHuman AdipocytesPotent lipolytic effects mediated by the NP receptor type A/cGMP pathway. physiology.org
Lipid MetabolismHumans (in vivo infusion)Increased plasma nonesterified fatty acids and glycerol. amsterdamumc.nl
Energy HomeostasisHumans (in vivo infusion)Increased energy expenditure and lipid oxidation. amsterdamumc.nl
Energy HomeostasisMouse ModelsIncreased capacity for fat oxidation and activation of mitochondrial biogenesis. nih.gov
Lipid MetabolismMouse Embryonic Ventricular CellsIncreased lipid droplet accumulation and fatty acid oxidation. nih.gov

Structure Activity Relationship Sar Studies and Peptide Engineering for Atrial Natriuretic Factor 3 28 Research

Identification of Key Amino Acid Residues for Receptor Binding and Functional Activity

The biological functions of atrial natriuretic factor (ANF) are mediated through its interaction with specific receptors. The structural integrity of ANF, particularly the 17-amino acid ring formed by a disulfide bond between Cys-105 and Cys-121, is crucial for its activity. oup.com Research has shown that the removal of amino acids from the C-terminal end significantly diminishes the peptide's biological potency, whereas modifications at the N-terminal have a less pronounced effect. oup.comnih.gov

Studies involving synthetic alpha-human ANP (α-hANP) and its analogues have further illuminated the importance of specific residues. Truncation of the C-terminal residues leads to a reduction in both spasmolytic and natriuretic activities. nih.gov Conversely, deleting the N-terminal hexapeptide in α-hANP-(7-28) resulted in greater spasmolytic and natriuretic effects compared to the full-length α-hANP-(1-28). nih.gov However, the cyclic structure alone, as seen in α-hANP-(7-23), exhibits weak activity, underscoring the significance of the COOH-terminal residues for expressing the full biological effects of α-hANP. nih.gov

Specific amino acid substitutions have also been shown to impact activity. For instance, eliminating Glycine at position 9 reduces both spasmolytic and natriuretic activity. nih.gov Changes at positions 8, 12, and 13 also alter these activities. nih.gov This highlights that the size of the 17-amino acid ring and the identity of the COOH-terminal residues are critical determinants of α-hANP's biological functions. nih.gov

Table 1: Impact of Amino Acid Modifications on ANF Activity

ModificationEffect on ActivityReference
Removal of C-terminal amino acidsConsiderably decreases biological activity oup.comnih.gov
Removal of N-terminal amino acidsSlight effect on natriuretic activity nih.gov
Deletion of N-terminal hexapeptide (α-hANP-(7-28))Greater spasmolytic and natriuretic effect nih.gov
Truncation to the cyclic structure (α-hANP-(7-23))Weak aortic relaxation and natriuretic activities nih.gov
Elimination of Glycine at position 9Reduced spasmolytic and natriuretic activity nih.gov
Substitution at positions 8, 12, and 13Changed spasmolytic and natriuretic activity nih.gov
Replacement of disulfide bond with ethylene (B1197577) linkageWeak biological activity nih.gov

Design and Synthesis of ANF (3-28) Analogues as Research Probes

The synthesis of ANF (3-28) analogues serves as a powerful tool for probing its biological functions and for the development of new therapeutic agents. These synthetic peptides can be designed with specific modifications to enhance stability, receptor affinity, or to introduce labels for imaging and tracking purposes.

For instance, fluorescence-labeled analogues can be created to visualize the peptide's interaction with its receptors in real-time. mdpi.comethz.ch This often involves coupling a fluorescent molecule, such as coumarin (B35378) or BODIPY, to the peptide. mdpi.com The design process for such probes requires careful consideration of the linker used to attach the fluorescent tag to ensure that it does not interfere with the peptide's biological activity. mdpi.com The synthesis of these analogues typically involves solid-phase peptide synthesis, followed by chemical modification to introduce the desired label. arvojournals.orgbiorxiv.org

Furthermore, the creation of peptide analogues with altered amino acid sequences allows for a systematic investigation of the role of each residue in receptor binding and signal transduction. By comparing the activity of these analogues to the native peptide, researchers can map the functional epitopes of ANF (3-28).

Methodologies for SAR and Quantitative SAR (QSAR) Analysis

The investigation of structure-activity relationships relies on a combination of computational and experimental techniques. These methodologies provide a comprehensive understanding of how the chemical structure of a peptide translates into its biological function.

Computational Chemistry Approaches (e.g., Molecular Docking, Cheminformatics)

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis are instrumental in predicting the biological activity of novel compounds and understanding their interactions with target receptors. mdpi.comsemanticscholar.org Molecular docking simulates the binding of a ligand (in this case, an ANF analogue) to its receptor, providing insights into the binding affinity and the key interactions that stabilize the complex. mdpi.comresearchgate.net

QSAR modeling, on the other hand, establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.govinsilico.eu This allows for the prediction of the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. semanticscholar.org These models can be based on various molecular descriptors, including physicochemical properties and 3D structural features. nih.govinsilico.eu

Targeted Peptide Modification and Mutagenesis Studies

Targeted modification of the peptide sequence through chemical synthesis or genetic engineering is a cornerstone of SAR studies. biorxiv.orgacs.org Site-directed mutagenesis allows for the specific replacement of individual amino acid residues, enabling a precise evaluation of their contribution to the peptide's function. mdpi.com This approach has been widely used to identify critical residues for receptor binding and activation in various peptide hormones. nih.govfrontiersin.org

Chemical modification techniques offer a complementary approach, allowing for the introduction of non-natural amino acids or other chemical moieties into the peptide sequence. acs.org This can be used to probe the effects of specific chemical properties, such as charge or hydrophobicity, on the peptide's activity.

In Vitro Bioactivity and Receptor Binding Assays for Engineered Peptides

The biological activity of engineered ANF (3-28) peptides is assessed using a variety of in vitro assays. Receptor binding assays, often employing radiolabeled ligands, are used to determine the affinity of the analogues for their receptors. nih.govacs.org These assays measure the ability of the engineered peptide to compete with a labeled native ligand for binding to the receptor, providing a quantitative measure of its binding affinity. acs.orgoup.com

Downstream functional assays are then used to evaluate the biological response elicited by the engineered peptides. These can include measuring the production of second messengers like cyclic GMP (cGMP), which is a key signaling molecule in the ANF pathway. nih.gov Other bioactivity assays may measure physiological responses in isolated tissues or cells, such as relaxation of smooth muscle or changes in cell proliferation. nih.govnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure, or conformation, of ANF (3-28) is intrinsically linked to its biological activity. The cyclic structure imposed by the disulfide bond is a critical determinant of its ability to bind to its receptor and elicit a biological response. oup.com Molecular modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR), are used to study the conformation of ANF and its analogues in solution. nih.gov

By correlating the conformational properties of different analogues with their observed biological activities, researchers can gain insights into the specific structural features that are required for receptor recognition and activation. For example, studies have shown that while the cyclic structure is essential, the conformation of the C-terminal tail also plays a crucial role in determining the potency and specificity of the peptide. nih.gov

Regulatory Mechanisms of Atrial Natriuretic Factor 3 28 Biosynthesis and Degradation

Transcriptional Control of NPPA Gene Expression

The synthesis of ANF begins with the transcription of the NPPA gene, which encodes the ANP prohormone. nih.govgenecards.org The expression of the NPPA gene is a key indicator of differentiating working myocardium in the developing heart. nih.gov While highly expressed in both atria and ventricles during embryonic development, its ventricular expression is significantly downregulated after birth. However, in response to various cardiovascular diseases, ventricular NPPA expression can be reactivated. nih.gov

The regulation of the NPPA gene is complex, involving numerous transcription factors and their corresponding cis-elements within the gene's promoter region. oup.com Studies have identified a large, highly conserved enhancer cluster that plays a significant role in regulating the spatiotemporal expression of the Nppa-Nppb gene cluster, where Nppb encodes for brain natriuretic peptide (BNP). nih.gov This suggests a coordinated regulatory mechanism for these two important cardiac hormones. Interestingly, there appears to be a competitive interaction between the Nppa and Nppb promoters for this shared super-enhancer, influencing the expression levels of each gene. nih.gov

Several hormonal and signaling pathways also modulate NPPA gene expression. For instance, glucocorticoids and mineralocorticoids can up-regulate NPPA gene expression, leading to enhanced ANP secretion. oup.com Prostaglandins, specifically PGF2α, have been shown to increase ANP mRNA levels and promoter activity in cultured cardiac cells. jci.orgresearchgate.net

Post-Transcriptional Regulation, Including MicroRNA (e.g., miR-425, miR-1-3p) Involvement

Following transcription, the regulation of ANF biosynthesis continues at the post-transcriptional level. This involves processes that affect the stability and translation of the NPPA mRNA. nih.govkhanacademy.org A significant aspect of this regulation is mediated by microRNAs (miRNAs), which are small non-coding RNAs that can bind to messenger RNA (mRNA) and inhibit its translation into protein. nih.gov

Several miRNAs have been identified as key regulators of NPPA expression. Notably, miR-425 has been shown to negatively regulate ANP production. nih.govresearchgate.netnih.govjci.org It binds to the 3' untranslated region (3' UTR) of the NPPA mRNA, leading to its silencing. nih.govnih.gov A specific genetic variant, rs5068, located in this binding region, can influence the regulatory effect of miR-425. nih.govresearchgate.netjci.org The 'G' allele of this variant confers resistance to miR-425-mediated silencing, resulting in higher ANP levels in individuals carrying this allele. nih.govresearchgate.netnih.gov

Another microRNA, miR-155 , also plays a role in regulating NPPA expression and has been found to work cooperatively with miR-425. broadinstitute.orgstemcell.com Studies have demonstrated that the combination of miR-425 and miR-155 leads to a greater reduction in NPPA expression than either miRNA alone. broadinstitute.org This cooperative regulation has a tangible biological effect, as it is associated with a significant decrease in cyclic GMP (cGMP) levels, the second messenger through which ANP exerts many of its effects. broadinstitute.org

Furthermore, research has pointed to miR-1-3p as a potential player in cardiac arrhythmogenesis and has been linked to the development of atrial fibrillation. cardiocaretoday.comnih.gov While its direct regulatory effect on NPPA is still under investigation, its association with atrial pathophysiology suggests a potential indirect role in modulating ANP levels.

The table below summarizes the key microRNAs involved in the post-transcriptional regulation of NPPA.

MicroRNAEffect on NPPA ExpressionMechanism of Action
miR-425 RepressionBinds to the 3' UTR of NPPA mRNA, leading to its silencing. nih.govnih.gov
miR-155 RepressionBinds to the 3' UTR of NPPA mRNA and enhances the repressive effects of miR-425. broadinstitute.orgstemcell.com
miR-105 RepressionModulates ANP production and targets a genetic variant (rs5067) in an allele-specific manner. stemcell.comnih.gov

Enzymatic Degradation Pathways and Kinetics (e.g., Neprilysin, Endopeptidases)

The circulating levels of active ANF are tightly controlled not only by its synthesis and secretion but also by its rapid degradation. The primary enzyme responsible for the breakdown of natriuretic peptides, including ANF, is neprilysin , also known as neutral endopeptidase (NEP) or endopeptidase EC 3.4.24.11. wikipedia.orgnih.govnih.gov Neprilysin is a membrane-bound metalloprotease found in high concentrations in the kidney and lungs. nih.govnih.gov

Neprilysin inactivates ANF by cleaving the peptide at specific sites, rendering it biologically inactive. nih.gov One identified cleavage site is between Cys7 and Phe8. nih.gov The inhibition of neprilysin has been shown to potentiate and prolong the physiological effects of ANP, highlighting the enzyme's critical role in regulating ANP's half-life and activity. nih.govnih.gov This has led to the development of neprilysin inhibitors as a therapeutic strategy for conditions like heart failure. wikipedia.orgcvpharmacology.com

Studies comparing the degradation of different natriuretic peptides have revealed that ANP is more susceptible to enzymatic inactivation by neprilysin than brain natriuretic peptide (BNP). nih.gov Besides neprilysin, other endopeptidases may also contribute to the degradation of ANF. iaea.org The short half-life of ANP, estimated to be between 2 to 5 minutes, is a direct consequence of this rapid enzymatic clearance. nih.gov

The table below outlines the key enzymes involved in ANF degradation.

EnzymeLocationAction on ANF
Neprilysin (NEP) Kidney, Lungs, CirculatingPrimary enzyme for degradation, cleaves and inactivates ANF. nih.govnih.govcvpharmacology.com
Other Endopeptidases Ventricular MyocytesContribute to the degradation of ANF. iaea.org

Responses to Physiological and Pathophysiological Stimuli in Experimental Settings (e.g., Atrial Stretch, Electrolyte Balance)

The biosynthesis and secretion of ANF are exquisitely sensitive to a variety of physiological and pathophysiological signals, ensuring a rapid response to changes in cardiovascular homeostasis.

Atrial Stretch: The most significant physiological stimulus for ANF release is the mechanical stretching of the atrial walls. oup.comnih.govyoutube.com This stretching occurs in response to an increased blood volume (hypervolemia), which raises atrial pressure. oup.comnih.govnih.gov The atrial myocytes themselves act as volume receptors, and their distension directly triggers the secretion of ANF. wikipedia.org This mechanism is fundamental to the heart's ability to regulate blood volume and pressure. oup.com Experimental studies using isolated perfused hearts have provided direct evidence that atrial distension stimulates ANP release. nih.gov

Electrolyte Balance: The regulation of ANF is intricately linked to electrolyte homeostasis, particularly sodium balance. nih.govncert.nic.in While increased sodium concentration (hypernatremia) is associated with increased ANP secretion, it is not the direct stimulus. wikipedia.org Instead, high salt diets lead to volume expansion, which in turn causes atrial stretch and subsequent ANP release. nih.gov ANP then acts on the kidneys to promote sodium and water excretion (natriuresis and diuresis), thereby helping to restore normal blood volume and electrolyte balance. wikipedia.orgnih.govnih.gov

Other Stimuli: A range of other factors can influence ANF secretion.

Vasoconstrictors: Agents like endothelin and angiotensin II can stimulate ANP secretion, often indirectly by increasing cardiac preload or afterload, which enhances atrial stretch. oup.comcvpharmacology.comnih.gov Endothelin, in particular, has been shown to directly stimulate ANP secretion and augment stretch-induced release. oup.comnih.gov

Hypoxia: Cardiac ischemia is a potent stimulus for ANP release, a response that appears to be partly mediated by endothelin-1. oup.com

Neurohormonal Factors: Sympathetic stimulation via β-adrenoceptors can increase ANP secretion. wikipedia.org Conversely, nitric oxide (NO) has an inhibitory effect on ANP release. oup.comnih.gov Prostaglandins, such as PGF2α, have been shown to stimulate both the synthesis and secretion of ANP. jci.org

The table below summarizes the effects of various stimuli on ANF secretion.

StimulusEffect on ANF SecretionMediating Factor/Mechanism
Atrial Stretch IncreasedDirect response to increased blood volume and atrial pressure. oup.comnih.gov
High Salt Diet IncreasedIndirectly, through volume expansion leading to atrial stretch. nih.govnih.gov
Endothelin IncreasedDirect stimulation and augmentation of stretch-induced release. oup.comnih.gov
Angiotensin II IncreasedPrimarily through increased cardiac load and atrial stretch. cvpharmacology.comnih.gov
Hypoxia/Ischemia IncreasedPartially mediated by endothelin-1. oup.com
Sympathetic Stimulation IncreasedActivation of β-adrenoceptors. wikipedia.org
Nitric Oxide (NO) DecreasedInhibitory effect. oup.comnih.gov
Prostaglandin (B15479496) F2α IncreasedStimulation of synthesis and secretion. jci.org

Advanced Methodologies and Experimental Models in Atrial Natriuretic Factor 3 28 Research

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models are indispensable for examining the direct cellular and molecular actions of atrial natriuretic factor (3-28) in a controlled environment, free from systemic neurohumoral influences.

Primary cultures of heart cells provide a vital platform for studying the synthesis, processing, and secretion of natriuretic peptides.

Neonatal Rat Cardiomyocytes: Studies using primary neonatal rat heart cell cultures have been instrumental in understanding the conversion of the prohormone (pro-ANF) to the active 28-amino acid ANF. nih.gov These culture systems demonstrated that this processing event likely occurs within the cardiac myocyte just before or in concert with secretion. nih.gov Maintaining these cells in a specific glucocorticoid-containing, serum-free medium is essential to replicate the in vivo processing. nih.gov Furthermore, these models have been used to show that agonists like phenylephrine (B352888) and endothelin stimulate ANF release, a process partially dependent on extracellular calcium influx. nih.gov

Embryonic Stem Cell-Derived Cardiomyocytes: Cardiomyocytes derived from murine embryonic stem (ES) cells serve as a valuable model for studying the electrophysiological effects of ANF during cardiac development. nih.gov Research using this model has investigated the effects of rat ANP (3–28) on L-type Ca2+ currents (ICaL), revealing its modulatory role on cardiac ion channels. nih.gov These cells express the necessary membrane currents and signaling cascades found in the embryonic heart, making them a relevant system for developmental cardiac studies. nih.gov

Human Adult Atrial Myocytes: While challenging to maintain long-term, primary cultures of human adult atrial myocytes are the most relevant model for studying the human myocardium. researchgate.net These cells have been used to monitor viability, structural properties, and the secretion of other natriuretic peptides like B-type natriuretic peptide (BNP) in response to stimuli, providing a potential system to study the direct effects of ANF (3-28) on human cardiac cells. researchgate.net

Table 1: Research Findings from Primary Cardiomyocyte and Atrial Cell Culture Systems

Cell ModelOrganismKey Research FocusSelected FindingsCitation
Primary Neonatal CardiocytesRatANF prohormone processing and secretionProcessing of pro-ANF to ANF occurs within the myocyte; secretion stimulated by phenylephrine and endothelin. nih.gov
Embryonic Stem Cell-Derived CardiomyocytesMouseElectrophysiological effects of ANP (3-28)Rat ANP (3-28) modulates L-type Ca2+ currents, indicating a role in regulating cardiac ion channels during development. nih.gov
Primary Adult Atrial MyocytesHumanCell viability and functionality in long-term cultureMaintain morphological and functional characteristics for 3-4 weeks, secrete BNP in response to stress. researchgate.net

Cell lines from the vasculature are critical for elucidating the mechanisms behind the vasorelaxant properties of ANF (3-28).

Endothelial Cells: Cultured endothelial cells, such as bovine aortic endothelial cells (BAECs) and rat aortic endothelial cells, have been used to demonstrate the anti-growth and anti-migration properties of ANP. ahajournals.orgahajournals.org In BAECs, ANP was shown to inhibit cell growth stimulated by basic fibroblast growth factor (bFGF), an effect mediated through the production of cGMP. ahajournals.org Studies with rat aortic endothelial cells showed that ANP inhibits fetal calf serum-stimulated cell migration, also via a cGMP-dependent process. ahajournals.org Research on rat coronary endothelial cells has specifically implicated the ANP-C clearance receptor in mediating decreases in endothelial permeability, acting through a reduction in cAMP. physiology.org

Vascular Smooth Muscle Cells (VSMCs): Cultured rat aortic smooth muscle (RASM) cells have been used to confirm ANP's role as an antimitogenic and antihypertrophic factor. nih.gov ANP suppresses the proliferation induced by serum and inhibits the RNA and protein synthesis stimulated by angiotensin II and transforming growth factor-beta. nih.gov These inhibitory effects are mediated primarily through the guanylate cyclase-linked ANP receptor and subsequent cGMP generation. nih.gov Studies comparing VSMCs from different vascular beds (pulmonary artery vs. thoracic aorta) have revealed phenotypic differences in their response to ANP, suggesting complementary roles for natriuretic peptides in modulating VSMC growth. nih.gov

The natriuretic and diuretic effects of ANF (3-28) are investigated using various renal cell models that represent different segments of the nephron.

Renal Tubular Cells: In vitro studies using suspensions of rabbit inner medullary collecting duct (IMCD) cells have shown that ANF inhibits ouabain-sensitive oxygen consumption and sodium uptake. nih.gov Primary cultures of human proximal tubular cells have been used to show that ANF can stimulate nitric oxide production, suggesting a novel immunomodulatory mechanism. karger.com Furthermore, studies in LLC-PK1 cells, a porcine renal epithelial cell line, stably expressing aquaporin 2 (AQP2), demonstrated that ANF stimulates the translocation of AQP2 to the plasma membrane via a cGMP-dependent pathway, a key process in water reabsorption. jci.org

Glomerular Cells: The glomerulus is a primary target for ANF. Research has demonstrated that ANF can relax glomerular mesangial cells, leading to an increased surface area for filtration. annualreviews.org Studies in rats have shown that during mineralocorticoid administration, renal glomerular ANP receptor density is appropriately down-regulated in response to rising plasma ANP levels, indicating a direct interaction in this part of the kidney. nih.gov

In Vivo Animal Models for Systemic Physiological Research

Whole-animal models are essential for studying the integrated physiological responses to ANF (3-28), including its effects on blood pressure, renal function, and fluid homeostasis, which result from complex interactions between cardiovascular, renal, and endocrine systems.

Rodent models are widely used due to their genetic tractability, relatively short life cycle, and the availability of well-characterized disease strains.

Genetically Modified Mice: The development of transgenic and knockout mouse models has provided profound insights into the fundamental role of the ANP system. nih.gov Mice with a disruption of the proANP gene lack circulating ANP and exhibit hypertension that is sensitive to salt intake. nih.gov This definitively demonstrates that a genetic deficiency in ANP production can lead to salt-sensitive hypertension. nih.gov Conversely, transgenic mice that overexpress the ANP gene present with hypotension. ahajournals.org Other models, such as those with endothelium-specific inactivation or overexpression of the ANP receptor (GC-A), have been used to dissect the specific role of endothelial cells in mediating ANP's effects on pulmonary fibrosis. nih.govd-nb.info

Induced Disease Models: Various rat models are used to study the role and efficacy of ANF in pathological states.

Hypertension Models: The spontaneously hypertensive rat (SHR) is a common model for genetic hypertension. Studies in salt-sensitive SHR (SHR-S) have shown that a long-term infusion of ANF can prevent the exacerbation of hypertension induced by a high-salt diet, suggesting a deficiency in endogenous ANF may contribute to salt-sensitive hypertension in this model. oup.comahajournals.org

Heart Failure Models: Rats with experimental high-output heart failure induced by an aorto-caval fistula show an attenuated response to infused ANF (3-28), providing insights into ANF resistance in heart failure states. nih.gov

Renal Disease Models: Models of nephrotic syndrome, such as adriamycin-induced nephrosis and passive Heymann nephritis in rats, are used to study resistance to the renal actions of ANP. physiology.org These models have shown that extrarenal resistance to ANP's effects on plasma volume can also occur and may be linked to the status of the renin-angiotensin system. physiology.org

Table 2: Key Rodent Models in Atrial Natriuretic Factor (3-28) Research

ModelTypeResearch ApplicationKey FindingsCitation(s)
proANP Knockout MouseGenetically ModifiedRole of endogenous ANP in blood pressure regulationAbsence of ANP leads to salt-sensitive hypertension. nih.gov
Spontaneously Hypertensive Rat (SHR-S)Induced Disease (Hypertension)Role of ANP in salt-sensitive hypertensionLong-term ANF infusion prevents salt-induced hypertension, suggesting a relative deficiency. ahajournals.org
Adriamycin/PHN RatInduced Disease (Nephrotic Syndrome)ANP resistance in renal diseaseDemonstrates blunted renal and extrarenal responsiveness to ANP. physiology.org
A-V Fistula RatInduced Disease (Heart Failure)ANP resistance in heart failureShows attenuated diuretic and natriuretic responses to ANF (3-28). nih.gov

Larger animals, such as dogs, offer physiological and anatomical similarities to humans, making them valuable for preclinical cardiovascular research.

Canine Models of Cardiovascular Function: Canine models have been employed to study the direct vascular effects of ANP. In the in situ dog heart, intracoronary administration of ANP produces dose-related coronary vasodilation, an effect not mediated by adenosine (B11128) or prostaglandins. nih.gov This demonstrates a direct vasodilatory action on the coronary circulation. nih.gov

Canine Models of Arrhythmia: The canine chronic atrioventricular block (CAVB) model is a well-established model for studying cardiac arrhythmias and the effects of various drugs. nih.gov While specific studies using ANF (3-28) in this particular model are not detailed, its robust characterization of structural and electrical remodeling makes it a suitable platform for investigating the electrophysiological effects of natriuretic peptides in a setting that closely mirrors human pathophysiology. nih.gov The presence of circulating CNP, another natriuretic peptide, has been confirmed in canine plasma, supporting the relevance of this species for studying the broader natriuretic peptide system. elsevierpure.com

Sophisticated Analytical Techniques for ANF (3-28) Detection and Quantification

The precise and reliable measurement of ANF (3-28) and related peptides in biological matrices is fundamental to research. This requires analytical methods that offer high sensitivity and specificity, capable of distinguishing between structurally similar peptides.

Mass Spectrometry-Based Platforms (e.g., LC-MS/MS for peptide fragment analysis)

Mass spectrometry (MS) has become an indispensable tool for peptide analysis due to its ability to determine the mass-to-charge ratio of ionized molecules, providing definitive identification and quantification. rsc.org When coupled with liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), the resulting LC-MS/MS technique offers unparalleled specificity and sensitivity for complex biological samples. rsc.orgbu.edu

In the context of ANF (3-28) research, LC-MS/MS is considered a gold standard method. mdpi.com The process involves several key stages:

Sample Preparation: This often includes solid-phase extraction, liquid-liquid extraction, or protein precipitation to remove interfering substances from the plasma or tissue sample. nih.gov

Chromatographic Separation: The prepared sample is injected into an LC system, where ANF (3-28) is separated from other peptides and matrix components based on its physicochemical properties as it passes through a chromatography column. nih.gov

Ionization: As the separated peptide elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for peptides, where a strong electrostatic field generates gaseous ions from the liquid eluent. bu.edu

Mass Analysis (MS1): The first stage of mass analysis isolates the specific precursor ion corresponding to the mass of ANF (3-28).

Fragmentation: The isolated precursor ion is fragmented into smaller product ions, typically through collision-induced dissociation (CID). bu.edu

Mass Analysis (MS2): The resulting fragment ions are analyzed in the second stage, creating a unique fragmentation pattern or "fingerprint." This tandem process (MS/MS) provides extremely high selectivity, as both the precursor and fragment ion masses must match those of a known standard for positive identification. nih.govresearchgate.net

This method allows for the direct measurement of the peptide, distinguishing it from its precursor (proANP) and other cleavage products. Fast-atom-bombardment mass spectrometry has also been historically used to confirm the molecular weight of natriuretic peptides. nih.gov

Table 1: Key Parameters in LC-MS/MS Method for ANF (3-28) Analysis

Parameter Description Relevance to ANF (3-28) Analysis
Chromatography High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. Separates the polar peptide ANF (3-28) from other plasma components and related peptides. nih.gov
Ionization Source Electrospray Ionization (ESI) in positive ion mode. Efficiently generates multiply-charged ions from peptides in solution, enhancing sensitivity. bu.edunih.gov
MS Analysis Mode Multiple Reaction Monitoring (MRM). Highly specific and quantitative mode that monitors a specific precursor-to-product ion transition for ANF (3-28), minimizing background interference. nih.gov
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact ANF (3-28) molecule. Selectively isolates the target peptide for fragmentation.
Product Ion (Q3) The m/z of a specific, stable fragment of ANF (3-28) after collision-induced dissociation. Confirms the identity of the precursor ion, providing high analytical specificity.
Internal Standard A stable isotope-labeled version of ANF (3-28). Used to correct for variations in sample extraction and instrument response, ensuring high accuracy and precision.

Immunoassay Development and Validation for Research Applications

Immunoassays utilize the specific binding between an antibody and its antigen to detect and quantify substances. For ANF (3-28), this involves developing antibodies that specifically recognize epitopes on this 26-amino acid peptide. Various formats exist, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assays (ELISA), with modern iterations offering high sensitivity.

The development of a research-use immunoassay for ANF (3-28) follows a rigorous validation process:

Antibody Generation: Monoclonal or polyclonal antibodies are produced that bind to a specific region of the ANF (3-28) peptide. For sandwich assays, two antibodies targeting different epitopes are required. ujms.netresearchgate.net

Assay Specificity: A critical validation step is to test for cross-reactivity with related peptides, such as full-length ANP (1-28), proANP, and other natriuretic peptides like BNP, to ensure the assay is specific to the target fragment. researchgate.net

Sensitivity and Range: The assay's limit of detection (LOD) and limit of quantification (LOQ) are determined to ensure it can measure the low physiological concentrations of the peptide in biological samples. researchgate.netmdpi.com

Precision and Accuracy: Intra- and inter-assay variability are assessed to confirm the reliability and reproducibility of the results. researchgate.net

While many commercial assays target the more stable N-terminal fragment of proANP (NT-proANP), the principles are directly applicable. ujms.netresearchgate.net For instance, chemiluminescent enzyme immunoassays (CLEIAs) have been developed to individually quantify different molecular forms of ANP, a strategy that could be adapted for ANF (3-28). researchgate.net

Table 2: Comparison of Immunoassay Platforms for Peptide Quantification

Assay Type Principle Advantages Disadvantages
Radioimmunoassay (RIA) Competitive assay using a radiolabeled antigen. High sensitivity. Requires handling of radioactive materials.
ELISA Enzyme-linked antibody detects the antigen, producing a colorimetric, fluorescent, or chemiluminescent signal. High throughput, no radioactive waste. researchgate.net Potential for non-specific binding and cross-reactivity.
Immunoluminometric Assay Uses luminescent labels (e.g., Europium) for detection. Very high sensitivity, stable signal. researchgate.net May require specialized detection equipment.

Chromatographic Separation Techniques for Peptide Isolation

Chromatography is a foundational technique not only as a component of LC-MS but also as a standalone method for the preparative isolation and purification of peptides like ANF (3-28) from biological sources or recombinant systems. nih.govjournalagent.com The choice of technique depends on the specific properties of the peptide and the complexity of the mixture.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most powerful and commonly used methods for purifying peptides. nih.gov It separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer.

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. The stationary phase contains charged functional groups that interact with oppositely charged peptides. Peptides are eluted by changing the pH or increasing the salt concentration of the mobile phase. cmfri.org.in

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates peptides based on their size. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules like ANF (3-28) take a longer path through the pores and elute later. journalagent.com

These techniques are often used in succession to achieve a high degree of purity, which is essential for structural studies, in vitro bioassays, or the development of analytical standards. nih.gov

Table 3: Overview of Chromatographic Techniques for Peptide Isolation

Technique Separation Principle Primary Application for ANF (3-28)
Reversed-Phase HPLC Hydrophobicity. nih.gov High-resolution purification from complex mixtures (e.g., plasma extracts) and final polishing step.
Ion-Exchange Chromatography Net molecular charge. cmfri.org.in Initial fractionation of crude extracts to separate peptides based on their isoelectric point.
Size-Exclusion Chromatography Molecular size and shape. journalagent.com Separating ANF (3-28) from larger precursor forms (proANP) or smaller peptide fragments.

"Omics" Approaches in Natriuretic Peptide System Research (e.g., Transcriptomics, Proteomics, Metabolomics)

"Omics" technologies provide a global, high-throughput view of molecules in a biological system, offering powerful insights into the regulation and function of the natriuretic peptide system beyond the measurement of a single peptide.

Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue. In natriuretic peptide research, quantitative polymerase chain reaction (qPCR) and RNA-sequencing are used to measure the expression of the NPPA gene, which encodes the ANP precursor. nih.gov This allows researchers to understand how various stimuli (e.g., cardiac stretch, disease states) regulate the synthesis of ANP at the genetic level in different tissues, including the heart and peripheral organs. nih.govplos.org

Proteomics: Proteomics is the large-scale study of proteins. In this context, it involves identifying and quantifying the entire suite of proteins in a system, including the various forms of ANP, its receptors (NPRA), and the enzymes involved in its processing and degradation (e.g., corin (B2432093), neprilysin). mdpi.comnih.gov Proteomic techniques, often based on 2D-gel electrophoresis or LC-MS/MS, can reveal changes in protein expression and post-translational modifications, providing a direct picture of how the natriuretic peptide system is altered in physiological and pathological conditions. nih.govresearchgate.net

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. In relation to the natriuretic peptide system, metabolomics analyzes the downstream effects of ANP signaling. nih.gov For example, studies have used metabolomic analysis of plasma and cardiac tissue to identify changes in metabolite levels (e.g., related to nucleotide biosynthesis or creatine (B1669601) metabolism) in response to altered natriuretic peptide receptor activity, revealing novel roles for the system in regulating cardiac metabolism. nih.govnih.gov

Integrative analyses that combine these "omics" approaches provide a powerful, multi-layered understanding of the natriuretic peptide system, from gene expression to protein function and its ultimate impact on cellular metabolism. plos.orgnih.gov

Table 4: Application of "Omics" Technologies in Natriuretic Peptide Research

"Omics" Field Key Technology Information Gained Example Application
Transcriptomics RNA-Sequencing, qPCR Gene expression levels (NPPA gene). Determining how cardiac disease alters the transcription of the ANP gene in heart tissue. nih.gov
Proteomics LC-MS/MS, 2D-Gel Electrophoresis Protein identification, quantification, post-translational modifications. Identifying changes in the levels of ANP processing enzymes and receptors in heart failure. mdpi.comnih.gov
Metabolomics Mass Spectrometry, NMR Spectroscopy Profile of small molecule metabolites. Characterizing the metabolic shifts in cardiac cells or plasma resulting from ANP receptor activation or deletion. nih.gov

Future Research Directions and Unresolved Questions in Atrial Natriuretic Factor 3 28 Biology

Elucidation of Novel Molecular Interactions and Signaling Components

The canonical signaling pathway for ANF involves its binding to the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A), which catalyzes the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.comnih.gov However, the full spectrum of molecular interactions governing ANF (3-28) synthesis, signaling, and degradation is still being mapped.

A critical step in the production of biologically active ANF is the cleavage of its precursor, proANP, by the cardiac serine protease Corin (B2432093). nih.govfrontiersin.org Recent research has identified a new layer of this process, revealing that proprotein convertase subtilisin/kexin 6 (PCSK6) is the natural activating enzyme for Corin. ahajournals.org This discovery opens up a new avenue of investigation into the factors that regulate PCSK6, which may in turn control the availability of active ANF. ahajournals.org

Future research must focus on identifying other proteins that may interact with the ANF signaling cascade. This includes further characterization of phosphodiesterases (PDEs) that specifically regulate the cGMP pools generated by ANF stimulation in different cellular compartments. frontiersin.org Additionally, preclinical studies have suggested potential interactions between ANF and other signaling molecules, such as endothelium-derived relaxing factor, which may exert a modulatory influence on ANF release. hku.hk A comprehensive understanding of the ANF (3-28) interactome is essential for a complete picture of its physiological function.

Interactor TypeKnown/Potential Interacting MoleculesSignificance in ANF (3-28) Biology
Processing EnzymesCorin, Proprotein Convertase Subtilisin/Kexin 6 (PCSK6)Essential for cleaving proANP into its biologically active form. PCSK6 activates Corin, representing a key regulatory step. frontiersin.orgahajournals.org
ReceptorsNatriuretic Peptide Receptor-A (NPR-A/GC-A), Natriuretic Peptide Receptor-C (NPR-C)NPR-A mediates the primary biological effects via cGMP production. NPR-C is involved in the clearance and degradation of ANF. mdpi.commdpi.com
Second MessengersCyclic Guanosine Monophosphate (cGMP)The principal intracellular mediator of ANF's downstream effects, including vasodilation and natriuresis. nih.gov
Regulatory HormonesAngiotensin II, Aldosterone (B195564), Norepinephrine (B1679862)ANF counter-regulates the renin-angiotensin-aldosterone system (RAAS) and inhibits the vasoconstrictor effects of norepinephrine. nih.govmdpi.com
Potential ModulatorsPhosphodiesterases (PDEs), Endothelium-Derived Relaxing FactorPDEs degrade cGMP, thus terminating the ANF signal. Other factors may provide tonic modulation of ANF release, representing an area for future research. frontiersin.orghku.hk

Identification of Undiscovered Regulatory Networks and Feedback Loops

The primary regulatory mechanism for ANF secretion is a classic negative feedback loop: increased atrial wall stretch, caused by higher blood volume or pressure, stimulates ANF release. nih.govnih.gov ANF then acts on the kidneys and blood vessels to reduce blood volume and pressure, thus removing the initial stimulus. lumenlearning.compearson.com This loop is intricately connected with other hormonal systems, most notably the RAAS, which ANF potently suppresses. mdpi.comnih.gov

However, unresolved questions remain about the robustness and potential dysregulation of these feedback mechanisms in pathological states. For instance, in advanced heart failure, where circulating ANF levels are high, the expected suppression of RAAS and effective natriuresis are often blunted, suggesting a breakdown in the feedback loop or receptor desensitization. nih.gov The precise molecular mechanisms behind this uncoupling are not fully understood and represent a critical area of investigation.

Future research should aim to identify novel regulatory networks. The discovery of PCSK6's role in ANF processing suggests that any pathway regulating PCSK6 expression or activity is now part of the broader ANF regulatory network. ahajournals.org Furthermore, local feedback loops within the cardiac atria, possibly involving paracrine factors from endothelial or endocardial cells, may fine-tune ANF secretion in ways that are not yet appreciated. hku.hk Mapping these complex interactions will provide a more holistic understanding of cardiovascular homeostasis.

Exploration of ANF (3-28) Roles in Non-Traditional Physiological Systems (Preclinical)

Beyond its well-defined cardiovascular and renal effects, emerging preclinical evidence suggests that ANF (3-28) plays roles in other physiological systems. These non-traditional functions are a major frontier for future research.

Metabolic Homeostasis: ANF is increasingly recognized as a key player in metabolism. Preclinical and human studies indicate that ANF can induce lipolysis in adipose tissue, enhance lipid oxidation in skeletal muscle, and improve insulin (B600854) sensitivity. mdpi.comfrontiersin.orgnih.gov This positions the heart as an endocrine organ that communicates directly with metabolic tissues, a concept that challenges the traditional view of ANF's function. Further preclinical studies are needed to dissect the molecular pathways through which ANF (3-28) exerts these metabolic effects.

Immune System Modulation: The role of ANF (3-28) in the immune system is largely unexplored. While inflammation is a known component of cardiovascular diseases like heart failure and atherosclerosis, the direct impact of ANF on immune cell function remains a significant unresolved question. researchgate.net Given that related natriuretic peptides have shown some anti-inflammatory properties, investigating whether ANF (3-28) can modulate immune responses in the context of cardiovascular and other diseases is a promising area for preclinical research.

Central Nervous System (CNS) Activity: Specific binding sites for ANF have been identified in key areas of the brain, such as the hypothalamus and area postrema, which are involved in the central regulation of blood pressure and fluid balance. nih.gov This suggests that circulating ANF may act on the CNS to coordinate systemic homeostatic responses. The potential role of ANF (3-28) within the CNS, including its influence on neuro-hormonal systems and its potential neuroprotective effects, warrants significant preclinical investigation. nih.gov

Non-Traditional SystemSummary of Preclinical Findings/RationaleKey Unresolved Questions
MetabolismPromotes lipolysis, lipid oxidation, and may improve insulin sensitivity. Connects cardiac function with adipose tissue and skeletal muscle. mdpi.comnih.govWhat are the specific intracellular signaling pathways activated by ANF in adipocytes and myocytes? Does chronic ANF signaling influence the development of metabolic syndrome?
Immune SystemLargely unexplored. The anti-inflammatory context of other natriuretic peptides and the inflammatory nature of cardiovascular disease provide a strong rationale for investigation. researchgate.netDoes ANF (3-28) directly modulate the function of key immune cells like macrophages or lymphocytes? Could ANF signaling alter the inflammatory environment in the heart or blood vessels?
Central Nervous SystemANF receptors are present in brain regions that control fluid and pressure homeostasis, suggesting a central mechanism of action. nih.govWhat is the physiological significance of ANF acting on the brain? Can peripherally-derived ANF cross the blood-brain barrier to exert these effects?

Development and Application of Innovative Research Tools and Methodologies

Advancing the understanding of ANF (3-28) biology is intrinsically linked to the development and application of novel research tools.

One of the most promising developments is the creation of "designer" natriuretic peptides. For example, M-atrial natriuretic peptide (MANP) is an ANF analog engineered to have a longer half-life and greater potency than the native peptide. ahajournals.org Such molecules are invaluable research tools, allowing scientists to probe the ANP signaling pathway with enhanced and sustained activation, which can help uncover more subtle or previously unobservable biological effects. mdpi.com

In parallel, genetic tools remain indispensable. The use of tissue-specific knockout mice, where the ANF receptor NPR-A is selectively deleted in specific cell types like endothelial cells or smooth muscle cells, has been crucial for dissecting the precise contribution of ANF signaling in different parts of the cardiovascular system. nih.govresearchgate.net Future studies will likely employ more sophisticated genetic models, including inducible knockouts and knock-ins, to study the effects of ANF signaling with greater temporal and spatial control.

Finally, there is a need to develop innovative methodologies for visualizing and quantifying ANF dynamics in vivo. The adaptation of advanced molecular imaging techniques could allow for non-invasive tracking of ANF (3-28) distribution, its binding to receptors in various tissues, and the real-time activity of its signaling pathway. These technologies would provide unprecedented insight into the hormone's function in both healthy and diseased states.

Q & A

Q. Basic

  • Rodent models : Conscious rats with chronic indwelling catheters allow real-time ANF (3-28) measurement during volume expansion or osmotic challenges .
  • Isolated perfused kidneys : Evaluate direct renal effects (e.g., glomerular filtration rate, natriuresis) without systemic interference .
  • Cardiomyocyte cultures : Study ANF (3-28) release mechanisms under mechanical stretch or hormonal stimulation .

What strategies are effective in elucidating the structure-activity relationships of ANF (3-28) fragments?

Q. Advanced

  • Peptide truncation and substitution : Synthesize analogs (e.g., ANF (5-28), ANF (3-26)) to identify critical residues for receptor binding. For example, the C-terminal Tyr residue is essential for guanylate cyclase activation .
  • Disulfide bond engineering : Modify cysteine residues (e.g., Cys7 and Cys23 in ANF (3-28)) to assess stability and receptor affinity using oxidative folding protocols .
  • Receptor mutagenesis : Map binding domains of NPR-A receptors via site-directed mutagenesis and cross-linking assays .

What factors influence the release of ANF (3-28) from cardiac tissues under physiological conditions?

Q. Basic

  • Mechanical stimuli : Atrial stretch due to volume overload or elevated blood pressure is the primary trigger .
  • Neurohormonal regulation : Sympathetic activation (via β-adrenergic receptors) and endothelin-1 enhance ANF (3-28) secretion .
  • Osmotic stress : Hypertonic solutions (e.g., NaCl) increase ANF (3-28) release independently of volume changes .

How do variations in ANF (3-28) receptor binding kinetics impact its natriuretic response in different tissue types?

Advanced
ANF (3-28) binds NPR-A receptors, which exhibit tissue-specific coupling to guanylate cyclase. In renal glomeruli, rapid receptor internalization limits sustained cGMP production, whereas vascular smooth muscle shows prolonged signaling . Methodological approaches:

  • Kinetic assays : Use surface plasmon resonance (SPR) to measure on/off rates of ANF (3-28)-NPR-A interactions .
  • cGMP profiling : Compare cyclic nucleotide accumulation in renal vs. vascular tissues using ELISA or FRET-based sensors .

What are the key considerations in designing radioimmunoassays for ANF (3-28) to ensure specificity and accuracy?

Q. Basic

  • Antibody validation : Confirm lack of cross-reactivity with ANF (1-28) or BNP using competitive binding assays .
  • Sample preparation : Acidify plasma with acetic acid to prevent degradation and pre-treat with Sep-Pak C18 cartridges to remove interfering proteins .
  • Standard curve calibration : Use synthetic ANF (3-28) standards in matrix-matched buffers (e.g., plasma from ANF-deficient animals) .

What molecular techniques are employed to study the transcriptional regulation of the ANF gene under pathological stress?

Q. Advanced

  • Promoter-reporter assays : Transfect cardiomyocytes with ANF promoter-luciferase constructs to identify stress-responsive cis-elements (e.g., AP-1, GATA-4 sites) .
  • Chromatin immunoprecipitation (ChIP) : Map transcription factor binding (e.g., NFAT, MEF2) during hypertrophy or hypoxia .
  • CRISPR/Cas9 knockout models : Delete regulatory regions in vitro to assess their role in ANF (3-28) expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.